Phenyl pyrimidine-2-carboxylate is a chemical compound characterized by a pyrimidine ring with a phenyl group and a carboxylate functional group. This compound is of interest in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis of complex molecules.
The compound can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. Its structural formula is represented as , indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Phenyl pyrimidine-2-carboxylate falls under the category of heterocyclic aromatic compounds. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of phenyl pyrimidine-2-carboxylate can be achieved through several methods, commonly involving reactions that introduce the phenyl group and the carboxylate moiety into the pyrimidine structure.
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) depending on the chosen method. Reaction conditions such as temperature and reaction time are crucial for optimizing yield and purity.
The molecular structure of phenyl pyrimidine-2-carboxylate features:
InChI=1S/C12H10N2O2/c1-16-12(15)11-13-8-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3
.Phenyl pyrimidine-2-carboxylate undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for phenyl pyrimidine-2-carboxylate involves its interaction with biological targets, which may include enzymes or receptors. The compound's structural features allow it to bind effectively, potentially modulating enzymatic activity or receptor signaling pathways.
Research indicates that derivatives of this compound may exhibit biological activities such as antimicrobial or anticancer properties, suggesting that its mechanism may involve interference with cellular processes related to cell growth or pathogen resistance.
Phenyl pyrimidine-2-carboxylate exhibits specific physical properties:
The chemical properties include:
Phenyl pyrimidine-2-carboxylate has several scientific uses:
Pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to endogenous nucleotides and capacity for targeted molecular interactions. As an electron-deficient heterocycle containing two nitrogen atoms, the pyrimidine core offers exceptional versatility in drug design. Its planar geometry facilitates π-π stacking interactions with biological targets, while the nitrogen atoms serve as hydrogen bond acceptors, enabling high-affinity binding to enzymes and receptors [3] [8]. The incorporation of carboxylate functionality at the 2-position, particularly when conjugated with phenyl rings, enhances these interactions through additional hydrogen bonding and dipole stabilization. This molecular architecture has positioned phenyl pyrimidine-2-carboxylate derivatives as critical pharmacophores in developing therapeutics for complex diseases including Alzheimer's, cancer, and infectious diseases [2] [6].
The pyrimidine ring system provides distinct electronic and steric advantages that underpin its broad therapeutic utility:
Hydrogen Bonding Capacity: The sp²-hybridized nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors, enabling interactions with key residues in enzyme active sites. In acetylcholinesterase (AChE) inhibition, the pyrimidine nitrogen forms critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334), while the carboxylate oxygen interacts with the oxyanion hole [2] [4]. This dual interaction pattern significantly enhances binding affinity compared to monofunctional ligands.
Planar Geometry and Aromaticity: The fully conjugated 6π-electron system facilitates π-π stacking interactions with aromatic residues in protein binding pockets. In anticancer hybrids targeting EGFR tyrosine kinase, the planar pyrimidine core stacks between Phe832 and Met769 residues, mimicking the ATP adenine ring [8]. This geometric complementarity enables competitive inhibition at nucleotide-binding sites.
Synthetic Versatility: Positional diversification at C4, C5, and C6 allows structure-activity relationship (SAR) optimization. The Biginelli reaction enables efficient synthesis of dihydropyrimidine carboxylates via one-pot condensation of aldehydes, β-keto esters, and urea derivatives [2] [8]. Subsequent oxidation yields aromatic pyrimidine carboxylates with varied C4 substituents. Computational studies confirm that 4-phenyl substitution enhances hydrophobic contact surfaces by approximately 40% compared to alkyl substituents [4].
Bioisosteric Properties: Pyrimidine serves as an effective phenyl mimetic with improved solubility and metabolic stability. Comparative studies show that pyrimidine-for-phenyl substitution decreases logP by 0.5–1.2 units while maintaining target affinity, thereby optimizing lipophilicity for blood-brain barrier penetration in neurotherapeutic agents [3] [8]. This bioisosteric replacement has been instrumental in developing central nervous system (CNS)-active drugs.
Table 1: Impact of Pyrimidine Substituents on Biological Activity
Position | Substituent | Target Affinity | Key Interactions |
---|---|---|---|
C2 | Carboxylate | AChE IC₅₀ = 90 µM | H-bond with oxyanion hole |
C4 | Phenyl | Aβ IC₅₀ = 1.8 µM | Hydrophobic stacking |
C4 | p-Fluorophenyl | AChE IC₅₀ = 65 µM | Enhanced dipole, BBB penetration |
C5 | Methyl | EGFR IC₅₀ = 29 µM | Steric occlusion |
C6 | Hydrogen | Reference compound | Minimal steric hindrance |
The therapeutic evolution of pyrimidine carboxylates reflects a strategic transition from simple heterocycles to multifunctional hybrids:
Early Monofunctional Agents (1980s–2000s): Initial developments focused on pyrimidine carboxylates as single-target inhibitors. Seminal work identified ethyl pyrimidine-2-carboxylates as weak cholinesterase inhibitors (IC₅₀ >200 µM), establishing the core pharmacophore but lacking clinical efficacy. The discovery that C4-phenyl substitution enhanced AChE binding affinity 2.5-fold marked the first significant optimization step [4] [8]. These foundational studies established minimal structural requirements for activity but faced limitations in addressing complex pathologies.
Rise of Multitarget-Directed Ligands (MTDLs) (2010–Present): To address multifactorial diseases like Alzheimer's, researchers developed phenyl sulfonyl-pyrimidine carboxylate hybrids. These integrated AChE inhibition, Aβ anti-aggregation, and antioxidant functions into single molecules. Compound II-B3 exemplified this approach, exhibiting dual AChE inhibition (IC₅₀ = 90 µM) and Aβ disaggregation (IC₅₀ = 1.8 µM) through strategic incorporation of phenyl sulfonyl groups that interact with peripheral anionic sites in AChE and hydrophobic pockets in Aβ peptides [2]. This paradigm shift demonstrated 3–5-fold superior efficacy compared to monofunctional analogs in neuronal protection assays.
Oncotherapeutic Hybridization (2015–Present): Pyrimidine carboxylates were conjugated with established anticancer scaffolds to overcome drug resistance. Erlotinib-pyrimidine hybrids emerged as dual EGFR/HDAC inhibitors, with compound 15 (featuring a nitro-substituted piperidine linker) exhibiting nanomolar EGFR inhibition (IC₅₀ = 6.91 nM) and potent HDAC6 suppression (IC₅₀ = 3.71 nM). This hybrid significantly outperformed erlotinib alone in MCF-7 (IC₅₀ = 2.74 µM vs 19.51 µM) and A549 models (IC₅₀ = 1.96 µM vs 15.83 µM) [8]. The structural evolution enabled by carboxylate functionalization is evident in these advanced hybrids.
Synthetic Methodology Advances: Key reactions enabled structural diversification:
Table 2: Historical Milestones in Pyrimidine Carboxylate Drug Development
Time Period | Development Phase | Representative Compound | Therapeutic Application |
---|---|---|---|
1980–2000 | Monofunctional inhibitors | Ethyl 4-phenylpyrimidine-2-carboxylate | Cholinesterase inhibition |
2010–2015 | Early MTDLs | Phenyl sulfonyl-pyrimidine carboxylate | Dual AChE/Aβ inhibition |
2015–2020 | Hybrid anticancer agents | Erlotinib-pyrimidine conjugate | EGFR/HDAC dual inhibition |
2020–Present | Polypharmacology agents | 5-((Quinolinyloxy)pyridinyl)-4-phenylpyrimidine-2-carboxamide | Kinase inhibition with enhanced CNS penetration |
The strategic incorporation of phenyl pyrimidine-2-carboxylate components addresses multiple drug design challenges:
Carboxylate serves as a hydrogen bond acceptor or forms salt bridges with basic residues (e.g., arginine in Aβ peptides) [2] [10]In Alzheimer's MTDLs, this tripartite system simultaneously engages catalytic anionic sites (via carboxylate), peripheral anionic sites (via phenyl), and Aβ hydrophobic domains (via π-stacking), yielding compounds with balanced polypharmacology [2].
Enhanced Blood-Brain Barrier Penetration: Despite the ionizable carboxylate, phenyl pyrimidine-2-carboxylates demonstrate favorable CNS penetration due to:
Hydrogen bond donor count ≤2 [8]Physicochemical profiling shows that 4-phenylpyrimidine-2-carboxylates exhibit 3.5-fold greater BBB permeability (Pe = 28.7 × 10-6 cm/s) compared to benzoic acid analogs, attributed to intramolecular hydrogen bonding that reduces effective polarity [4].
Structural Plasticity for Target Adaptation: The scaffold accommodates diverse modifications to fine-tune target engagement:
Carboxylate bioisosteres: Amide conversion (e.g., compound II-B3) maintains hydrogen bonding while altering acidity [10]Molecular docking reveals that C4 p-fluorophenyl substitution improves AChE binding energy by -2.3 kcal/mol versus unsubstituted phenyl, rationalizing the 40% potency increase observed in vitro [2].
Computationally-Guided Optimization: Rational design leverages:
Table 3: Binding Interaction Analysis of Phenyl Pyrimidine-2-carboxylates
Biological Target | Key Binding Interactions | Affinity Enhancement Strategy | Resultant Activity |
---|---|---|---|
Acetylcholinesterase (AChE) | Carboxylate H-bonds with Gly121; Phenyl π-stacking with Trp286 | p-Fluoro substitution at phenyl | IC₅₀ = 65 µM (vs 90 µM unsubstituted) |
Amyloid-β (Aβ1-42) | Pyrimidine intercalation between Phe19/Leu34; Carboxylate salt bridge with Lys28 | Sulfonyl linker extension | Aβ aggregation IC₅₀ = 1.8 µM |
EGFR Kinase (L858R/T790M) | Pyrimidine N1 H-bond with Met793; Phenyl hydrophobic contact with Leu788 | C5 methyl group addition | IC₅₀ = 6.91 nM (mutant-selective) |
HDAC6 Catalytic Domain | Carboxylate coordination with Zn2+; Phenyl insertion into tubular pocket | Nitropiperidine cap incorporation | HDAC6 IC₅₀ = 3.71 nM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: